
3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzamide family and has a molecular weight of 446.4 g/mol.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is a key pathway involved in cancer cell survival. Additionally, 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide has been shown to inhibit the activity of the vascular endothelial growth factor (VEGF) signaling pathway, which is involved in angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-angiogenic effects, 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide has been shown to have other biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, which is a process of programmed cell death that is important for maintaining normal tissue homeostasis. Additionally, 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide in lab experiments is its specificity for cancer cells. This compound has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer treatment. Additionally, the synthesis of this compound is relatively straightforward, which makes it accessible for researchers. However, one limitation of using 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide. One area of research is in the development of more efficient synthesis methods for this compound, which could increase its accessibility for researchers. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets. Another area of research is in the development of novel drug delivery systems for 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide, which could improve its solubility and bioavailability in vivo. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential cancer treatment.
Synthesemethoden
The synthesis of 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide involves a series of chemical reactions. The starting material for this synthesis is 3-bromoaniline, which undergoes a reaction with 2-thiophenecarboxylic acid to form 3-bromo-N-(2-thiophen-2-yl)benzamide. This intermediate compound is then reacted with 2-thiophen-3-ylacetic acid to form 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide has shown potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients and oxygen.
Eigenschaften
IUPAC Name |
3-bromo-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S2/c18-14-4-1-3-12(9-14)16(20)19-11-17(21,13-6-8-22-10-13)15-5-2-7-23-15/h1-10,21H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWDIYGVKJXGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2791753.png)
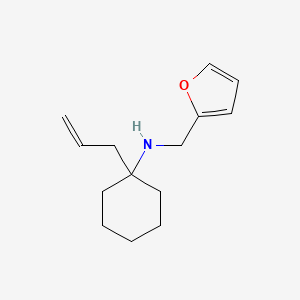
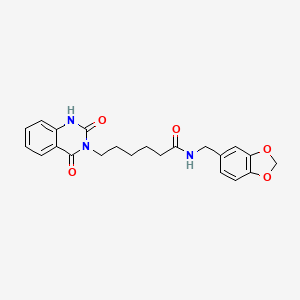
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2791759.png)
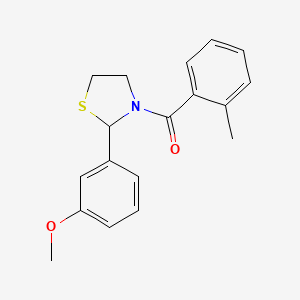

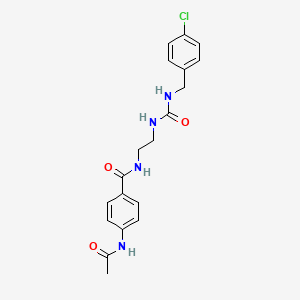
![1-(2,6-Difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2791763.png)

![(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2791767.png)
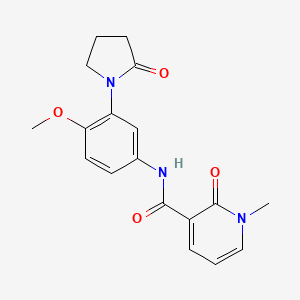
![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2791773.png)
![(NE)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2791774.png)